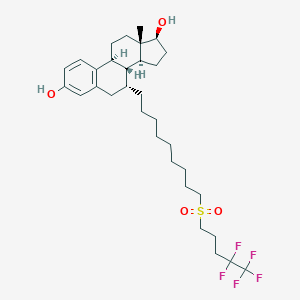

![molecular formula C15H11ClN2O B193635 4-[(7-Chloroquinolin-4-yl)amino]phenol CAS No. 81099-86-7](/img/structure/B193635.png)

4-[(7-Chloroquinolin-4-yl)amino]phenol

Descripción general

Descripción

“4-[(7-Chloroquinolin-4-yl)amino]phenol” is a chemical compound with the molecular formula C20H24Cl3N3O . It is also known as “4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride” and has a molecular weight of 428.79 .

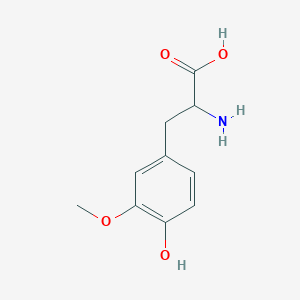

Molecular Structure Analysis

The molecular structure of “4-[(7-Chloroquinolin-4-yl)amino]phenol” is characterized by the presence of a 7-chloroquinolin-4-yl group and a phenol group . The InChI code for this compound is "1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H" .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(7-Chloroquinolin-4-yl)amino]phenol” include a molecular weight of 428.79 and a molecular formula of C20H24Cl3N3O . It is a solid at room temperature .Aplicaciones Científicas De Investigación

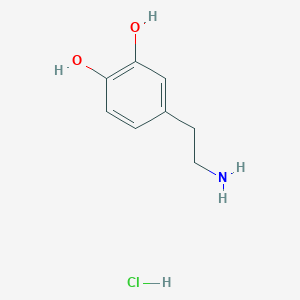

Antimalarial Activity

The antimalarial potential of 4-((7-Chloroquinolin-4-yl)amino)phenol derivatives, particularly chalcones, has been explored due to their inhibitory effects on heme crystallization, a vital process for the malaria-causing parasite. Studies have shown that certain derivatives can display significant inhibitory values, indicating strong antimalarial mechanisms .

Anticancer Properties

Research has indicated that chalcone derivatives of this compound exhibit cytotoxic effects against human prostate LNCaP tumor cells. These findings suggest that the compound and its derivatives could be potent anticancer agents, with specific derivatives showing low IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function .

Antibacterial Applications

The antibacterial potential of chalcones derived from 4-((7-Chloroquinolin-4-yl)amino)phenol has been investigated, particularly against Staphylococcus aureus . These studies aim to address the growing concern of microbial resistance by exploring the bioactivity of natural substances and their derivatives .

Synthesis of Antimicrobial Agents

Derivatives of 4-((7-Chloroquinolin-4-yl)amino)phenol have been synthesized and evaluated for their antimicrobial properties. The design and synthesis of these compounds are geared towards creating effective antimicrobial agents that can combat drug-resistant strains of bacteria .

Drug Resistance Reversal

The structural flexibility of chalcones allows for modifications that can enhance their antibacterial properties. Research into 4-((7-Chloroquinolin-4-yl)amino)phenol derivatives is also focused on reversing bacterial resistance, potentially reinforcing the antibiotic effects of existing drugs .

Medicinal Chemistry

In medicinal chemistry, the molecular skeletons of 4-((7-Chloroquinolin-4-yl)amino)phenol derivatives are of great interest. Their ability to be easily modified allows for the development of new compounds with desired bioactivities, making them promising candidates for future drug development .

Safety and Hazards

Direcciones Futuras

The future directions for “4-[(7-Chloroquinolin-4-yl)amino]phenol” and related compounds could involve further exploration of their potential as antimalarial and anticancer agents . Additionally, the development of new antimicrobial agents using the aminoquinoline moiety is a promising area of research .

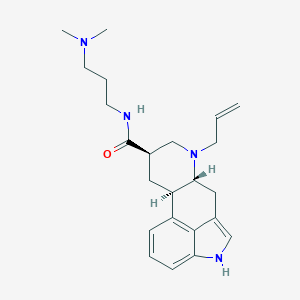

Mecanismo De Acción

Target of Action

The primary target of 4-((7-Chloroquinolin-4-yl)amino)phenol is the heme molecule . Heme is a crucial component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In certain conditions, such as malaria, heme crystallization is a key process in the parasite’s lifecycle .

Mode of Action

4-((7-Chloroquinolin-4-yl)amino)phenol interacts with its target by inhibiting heme crystallization . This inhibition disrupts the lifecycle of the malaria parasite, leading to its death . Additionally, the compound has shown cytotoxic effects against certain cancer cells, such as human prostate LNCaP tumor cells .

Biochemical Pathways

The compound affects the heme crystallization pathway, a crucial process in the lifecycle of malaria parasites . By inhibiting this pathway, the compound prevents the parasite from proliferating, thereby halting the progression of the disease .

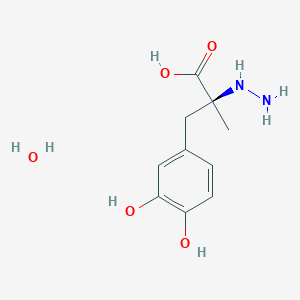

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are efficiently metabolized

Result of Action

The inhibition of heme crystallization by 4-((7-Chloroquinolin-4-yl)amino)phenol leads to the death of the malaria parasite . Additionally, the compound has shown cytotoxic effects against human prostate LNCaP tumor cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((7-Chloroquinolin-4-yl)amino)phenol. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity . .

Propiedades

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAVTICKABAMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279366 | |

| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((7-Chloroquinolin-4-yl)amino)phenol | |

CAS RN |

81099-86-7 | |

| Record name | 81099-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 4-[(7-Chloroquinolin-4-yl)amino]phenol identified as an impurity in amodiaquine, and what analytical techniques were employed for its characterization?

A1: During the analysis of amodiaquine bulk drug samples using reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC/UV), researchers discovered three unknown impurities []. One of these impurities was identified as 4-[(7-Chloroquinolin-4-yl)amino]phenol (impurity II) through a combination of liquid chromatography/tandem mass spectrometry (LC/MS(n)) and subsequent comparison with a synthesized standard.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.